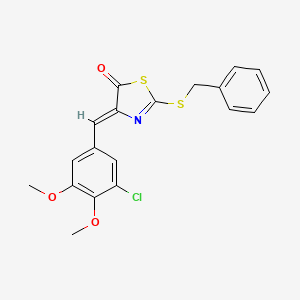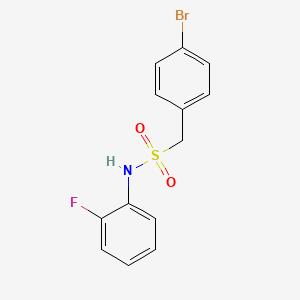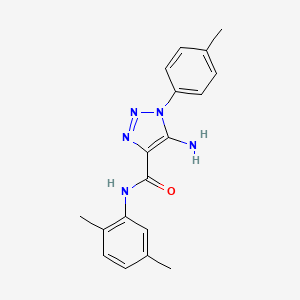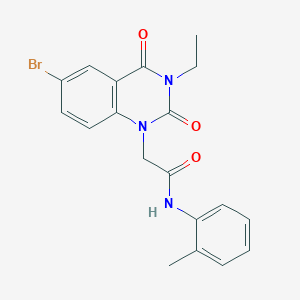![molecular formula C25H24N4O5 B4607228 N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4607228.png)
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide
Descripción general
Descripción
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is a complex organic compound with a molecular formula of C20H14N4O6. This compound is notable for its unique structure, which includes a morpholine ring, a nitrobenzoyl group, and a methylphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide typically involves multiple steps. . The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems. These systems allow for better control over reaction kinetics and can optimize the yield and purity of the final product . The use of microreactors also reduces the consumption of reagents and minimizes the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions often require controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the morpholine ring can interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: A similar compound with an amino group instead of a nitro group.
2-Nitro-N-(4-((2-nitrobenzoyl)amino)phenyl)benzamide: Another compound with a similar structure but different substitution patterns.
Uniqueness
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide is unique due to its combination of a morpholine ring and a nitrobenzoyl group. This combination imparts distinctive chemical properties, making it valuable for specific research applications.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-17-4-2-6-19(14-17)27-25(31)22-16-20(8-9-23(22)28-10-12-34-13-11-28)26-24(30)18-5-3-7-21(15-18)29(32)33/h2-9,14-16H,10-13H2,1H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGTVTYCGIMTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(naphthalen-2-yl)-1-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4607145.png)
![5-{3-chloro-4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4607154.png)
![2'-{[(2-methoxyethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4607159.png)


![4-methyl-N-[3-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4607168.png)


![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pentanamide](/img/structure/B4607179.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4607197.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-TERT-BUTYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4607201.png)
![5-(5-chloro-2-thienyl)-N-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4607207.png)
![N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B4607216.png)

